
Risperidone E-Oxime
Descripción general
Descripción
Its molecular formula is C23H28F2N4O2, with a molecular weight of 430.49 g/mol. The compound features an oxime group (C=N-OH) replacing the ketone oxygen in risperidone’s benzisoxazole moiety (SMILES: CC1=C(CCN2CCC(CC2)\C(=N/O)\c3ccc(F)cc3F)C(=O)N4CCCCC4=N1) . This modification alters its physicochemical properties, including solubility and receptor-binding kinetics.
Risperidone E-Oxime is primarily used as a reference standard in pharmaceutical research to monitor impurities during risperidone synthesis or formulation . While it lacks direct therapeutic application, its structural similarity to risperidone makes it a critical compound for studying metabolic pathways, stability, and pharmacokinetic interactions .
Métodos De Preparación
The preparation of risperidone E-Oxime involves the synthesis of risperidone and its intermediates. One method involves the reaction of a halo compound with an oxime in a solvent and a base at 10-40°C, followed by refluxing the reaction mixture for 4-10 hours . The reaction mixture is then cooled, and a base is added to maintain the temperature at 20-40°C for 10-18 hours . The resulting product is filtered, dried, and optionally purified .
Análisis De Reacciones Químicas
Cyclization Reactions
Reaction Parameter | E-Oxime (7) | Z-Oxime (7) |
---|---|---|
Cyclization Efficiency | <5% | >95% |
Reaction Time (hours) | 5 | 1 |
Byproduct Formation | Minimal | Increased |
Mechanistic Insights :
-
The E-isomer’s hydroxyl group adopts an antiperiplanar position relative to the fluorine atom, sterically hindering cyclization .
-
Base treatment (e.g., KOH/ethanol) selectively converts Z-oxime to risperidone, while E-oxime remains largely unreacted under identical conditions .
Alkylation Reactions
E-Oxime undergoes alkylation with chloroethyl intermediates to form alkylated derivatives, though with slower kinetics compared to Z-oxime:
Example Reaction :
-
Conditions : Acetonitrile, potassium carbonate, 3–5 hours at reflux .
-
Yield : ~70–80% (Z/E ratio preserved from starting material) .
-
Limitation : No racemization occurs, but E-oxime requires harsher conditions for comparable conversion .
Isomerization Reactions
E-Oxime can isomerize to Z-oxime under specific conditions, enabling its utility in synthesis:
Method | Conditions | Z-Oxime Enrichment |
---|---|---|
Acid Catalysis | Acetic acid, 10–40°C | Up to 99% |
Thermal Treatment | Solvent reflux (e.g., ethanol) | 80–90% |
Preferential Precipitation | Acetic acid salt formation | >95% |
Key Finding : E→Z isomerization is thermodynamically favored, enabling recovery of reactive Z-oxime from E-rich mixtures .
Comparative Reactivity with Other Oximes
Risperidone E-Oxime shares reaction pathways with classical oximes but exhibits unique stereochemical constraints:
Reaction Type | Reagents/Conditions | Outcome |
---|---|---|
Oxidation | HNO₃, H₂O₂ | Nitro derivatives (low yield) |
Reduction | H₂/Pd-C | Amine intermediates |
Substitution | R-X (alkyl halides), base | N-alkylated products |
Notable Contrast : Unlike pralidoxime (an antidote oxime), this compound lacks nucleophilic reactivity toward organophosphates due to steric and electronic factors .
Experimental Data Highlights
Cyclization Kinetics (Source: ) :
textTime (hours) | E-Oxime Remaining (%) | Risperidone Formed (%) ----------------------------------------- 0 | 99.6 | 0 1 | 91.5 | 3.7 5 | 90.0 | 4.2
Aplicaciones Científicas De Investigación
Scientific Research Applications
Risperidone E-Oxime serves as an impurity standard in the analytical chemistry of pharmaceutical formulations. Its presence is significant in quality control processes for risperidone, ensuring the purity and efficacy of the active pharmaceutical ingredient. The compound is utilized in various research settings to:
- Assess Drug Purity : As a reference standard, this compound helps in validating analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to detect impurities in risperidone formulations .
- Investigate Pharmacokinetics : Researchers study the pharmacokinetic profiles of risperidone and its derivatives, including E-Oxime, to understand their metabolic pathways and interactions within biological systems .
- Explore Mechanisms of Action : The compound is analyzed for its interactions with neurotransmitter receptors, particularly dopaminergic D2 and serotonergic 5-HT2A receptors. This research aids in elucidating the mechanisms underlying the therapeutic effects and side effects associated with risperidone treatment .
Biochemical Properties and Mechanisms
This compound exhibits several biochemical properties that are essential for its application in scientific research:
- Receptor Interaction : It acts as an antagonist at dopaminergic D2 and serotonergic 5-HT2A receptors, influencing various signaling pathways related to mood regulation and psychotic symptoms .
- Metabolism : The compound undergoes extensive metabolism primarily by cytochrome P450 2D6, producing active metabolites that contribute to its pharmacological effects .
- Cellular Effects : Studies indicate that this compound affects cellular processes such as gene expression and cell signaling, impacting overall cellular metabolism .
Clinical Case Studies
Several clinical studies have highlighted the therapeutic implications of risperidone, providing insights into its effectiveness across different populations:
- Pediatric Applications : A notable case study involved administering risperidone to children with developmental disorders who were refractory to previous treatments. The study reported significant clinical improvement in 13 out of 20 participants, with minimal side effects observed . This underscores the potential utility of risperidone derivatives like E-Oxime in treating complex pediatric cases.
- Antioxidant Defense Studies : Research has also explored the effects of risperidone on oxidative stress markers in patients with schizophrenia. In a study involving drug-naive first episode patients, treatment with risperidone resulted in significant reductions in certain oxidative stress markers, suggesting a potential role for E-Oxime in modulating oxidative stress responses during treatment .
Comparison with Related Compounds
This compound can be compared with other oxime derivatives used in pharmacological contexts:
Compound | Application | Key Differences |
---|---|---|
Risperidone | Antipsychotic | Main therapeutic agent |
Pralidoxime | Antidote for organophosphate poisoning | Used primarily in toxicology |
Obidoxime | Antidote for organophosphate poisoning | Similar mechanism but different efficacy |
Methoxime | Research use | Less common than other oximes |
Mecanismo De Acción
The mechanism of action of risperidone E-Oxime is not fully understood, but it is believed to be similar to that of risperidone. Risperidone exerts its effects by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic and mesocortical pathways, which are thought to be involved in the symptoms of schizophrenia and other psychotic disorders . This compound may also interact with these receptors, although its specific binding affinity and activity are not well characterized .
Comparación Con Compuestos Similares
Comparison with Metabolites and Structural Analogs
9-Hydroxyrisperidone (Paliperidone)
Risperidone is metabolized by CYP2D6 and CYP3A4 into 9-hydroxyrisperidone (9-OHR), an active metabolite marketed as paliperidone . Key differences include:
- Pharmacodynamic Differences : Risperidone exhibits 5–10× higher 5HT2A/D2 receptor binding ratio compared to 9-OHR, influencing its efficacy in managing positive symptoms (e.g., hallucinations) but increasing extrapyramidal side effect (EPS) risk .
- Metabolic Effects : In preclinical studies, risperidone-treated rats showed greater metabolic disruption (e.g., glucose intolerance) than paliperidone-treated rats, likely due to dual activity of risperidone and 9-OHR .
Other Structural Analogs
- Risperidone Isosteres : Compounds like 7i (a coumarin-derived ligand) share risperidone’s binding mode to dopamine D2/D3 receptors but exhibit higher selectivity indices due to modified tail groups .
Comparison with Other Second-Generation Antipsychotics
Olanzapine
- Clinical Outcomes : Olanzapine’s superiority in reducing Brief Psychiatric Symptom Dimension (BPSD) scores may stem from broader serotonergic activity, though its metabolic risks limit long-term use .
Lurasidone
A 6-week non-inferiority trial found lurasidone comparable to risperidone in PANSS score reduction (∆PANSS: −25.1 vs. −23.8) but with fewer metabolic side effects (weight gain: +0.5 kg vs. +2.1 kg; p < 0.01) .
Clozapine and Iloperidone
- Relapse Prevention : Clozapine showed higher effectiveness than risperidone (adjusted hazard ratio [aHR]: 0.41 vs. 0.72; p < 0.001) due to superior D2/5HT2A kinetic selectivity .
- Kinetic Selectivity : Risperidone’s small D2/5HT2A affinity difference (1.0 ratio) contrasts with iloperidone’s broader margin (14–80×), correlating with lower EPS prevalence .
Pharmacokinetic and Formulation Comparisons
Lipid-Based Formulations
- VAL401 (Lipid Risperidone) : Exhibited shorter half-life (t½: 4.2 vs. 7.2 hours) and higher clearance (CL/F: 5.1 vs. 3.8 L/h) compared to oral risperidone, likely due to altered distribution in cancer patients .
Long-Acting Injectables
- Perseris™ (Risperidone) : Provides sustained release via PLG copolymer, achieving steady plasma concentrations over 1 month . In contrast, paliperidone’s injectable form requires biweekly dosing .
Actividad Biológica
Risperidone E-Oxime is an oxime derivative of the atypical antipsychotic medication risperidone, known for its complex interactions with neurotransmitter systems in the brain. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a CAS number of 691007-09-7. The compound features a benzisoxazole core and includes two fluorine atoms, which contribute to its biological activity and potential pharmacological effects .
This compound primarily exhibits biological activity through its interaction with various neurotransmitter receptors:
- Dopamine D2 Receptors : It acts as an antagonist, thereby reducing dopaminergic activity in the brain.
- Serotonin 5-HT2A Receptors : Similar to risperidone, it inhibits these receptors, which is crucial for its antipsychotic effects.
- Histamine H1 and Alpha-Adrenergic Receptors : These interactions may also play a role in its pharmacological profile .
The compound is metabolized by cytochrome P450 2D6 into 9-hydroxyrisperidone, an active metabolite that contributes to the overall therapeutic effects .
Pharmacological Activity
This compound's pharmacological activities can be summarized as follows:
Activity | Description |
---|---|
Dopaminergic Antagonism | Reduces dopaminergic signaling, potentially alleviating symptoms of psychosis. |
Serotonergic Antagonism | Modulates serotonin pathways, impacting mood regulation and psychotic symptoms. |
Interaction with Other Receptors | Involves histamine and adrenergic receptors, influencing sedation and blood pressure. |
Case Studies
- Clinical Efficacy : A meta-analysis indicated that risperidone (and by extension, its derivatives like E-Oxime) significantly improves treatment outcomes in schizophrenia patients compared to control groups . The analysis showed a marked improvement in negative symptoms and overall response rates.
- Pharmacokinetics : Studies have demonstrated that this compound is primarily metabolized by CYP2D6 into its active form, which underscores the importance of genetic variations in drug metabolism among patients .
Laboratory Studies
In vitro studies have shown that this compound can influence various biochemical pathways:
- Cellular Effects : It impacts cell signaling pathways related to neurotransmitter release and receptor activation .
- Dosage Effects : Animal models indicate that low doses enhance antipsychotic-like effects, suggesting a dose-dependent relationship with efficacy .
Q & A
Basic Research Questions
Q. What experimental designs are optimal for studying Risperidone E-Oxime’s pharmacokinetics in preclinical models?
- Methodological Answer: Population pharmacokinetic (PK) modeling with sparse sampling is recommended to account for inter-individual variability. For example, studies using nonlinear mixed-effects modeling (e.g., NONMEM) can quantify covariates like CYP2D6 genotype effects on clearance . Sparse sampling designs (e.g., 1–7 observations per subject) are practical for pediatric or vulnerable populations, though limitations arise when handling below-quantification-limit (BQL) data without M3/M4 methods . For formulation studies, Box-Behnken designs optimize excipient combinations (e.g., mannitol, superdisintegrants) to ensure mechanical robustness and disintegration efficiency .
Q. How can researchers ensure analytical validity when quantifying Risperidone and its metabolites in biological matrices?
- Methodological Answer: Use validated LC-MS/MS methods with sensitivity thresholds ≤1 ng/mL for risperidone and 9-hydroxyrisperidone. Cross-validate assays against certified reference standards and include quality controls at low, medium, and high concentrations. highlights challenges with BQL data exclusion (e.g., 10 risperidone and 1 metabolite concentrations excluded), emphasizing the need for imputation methods in PK analyses . For meta-analyses, apply random-effects models to pool pharmacokinetic parameters (e.g., AUC, Cmax) across heterogeneous studies .
Q. What are the key formulation challenges for developing pediatric-friendly this compound dosage forms?
- Methodological Answer: Poor flowability and compaction properties of risperidone require excipient optimization (e.g., Avicel PH101 for compressibility, Aerosil as a glidant). OD-mini-tablets (2–3 mm diameter) must achieve ≤60-second disintegration in simulated salivary fluid (pH 6.2) while maintaining ≥5 kN crushing strength. Box-Behnken designs can model interactions between critical variables (e.g., swelling pressure of superdisintegrants) to minimize friability (<1%) and ensure dose uniformity .
Advanced Research Questions
Q. How should researchers address discrepancies in reported active moiety levels (risperidone + 9-hydroxyrisperidone) across pharmacokinetic studies?
- Methodological Answer: Conduct sensitivity analyses to evaluate CYP2D6 polymorphisms (e.g., poor vs. ultrarapid metabolizers) and their impact on metabolite ratios. shows no significant differences in total active moiety levels between metabolizer groups despite variations in individual metabolite concentrations, suggesting dose adjustments should prioritize genotype over plasma ratios . For cross-study comparisons, standardize sampling times relative to dose administration and harmonize bioanalytical protocols .
Q. What are the best practices for integrating semi-mechanistic PKPD models with receptor occupancy data for this compound?
- Methodological Answer: Use dopamine D2 receptor occupancy as a driver in PKPD models, as demonstrated in Table 4 of , which compares parameterizations of unbound drug concentration vs. receptor occupancy. Apply likelihood ratio tests to select optimal models and bootstrap validation to quantify parameter uncertainty . For translational studies, link preclinical occupancy data (e.g., PET imaging) to clinical efficacy thresholds using allometric scaling .
Q. How can quality-by-design (QbD) principles improve the robustness of this compound formulations?
- Methodological Answer: Define critical quality attributes (CQAs) such as disintegration time, friability, and content uniformity. Utilize design-of-experiments (DoE) approaches (e.g., 3-factor Box-Behnken designs) to identify optimal excipient ratios (e.g., mannitol:Avicel blends) and process parameters . Control strategies should include real-time release testing (RTRT) for hardness and disintegration, as described in for OD-mini-tablets .
Q. What methodological considerations are critical for CYP2D6 genotype-guided dose adjustments in diverse populations?
- Methodological Answer: Meta-analyze pharmacokinetic data stratified by ethnicity and genotype. recommends reducing risperidone doses by 26% in Asian poor metabolizers (vs. 45% in Caucasians) and increasing doses by 30% in ultrarapid metabolizers. Use hierarchical Bayesian models to account for population-specific allele frequencies and enzyme activity differences .
Q. How should researchers handle BQL data in population PK studies of this compound?
- Methodological Answer: Implement the M3 method (likelihood-based) to model BQL data without discarding observations. highlights that excluding BQL data (e.g., 10 risperidone concentrations) introduces bias in parameter estimates. Sensitivity analyses comparing complete-case vs. imputed datasets are essential .
Q. What statistical approaches are recommended for analyzing multifactorial drug interaction studies involving this compound?
- Methodological Answer: Use mixed-effects ANOVA with Tukey’s post hoc tests to evaluate interactions between covariates (e.g., age, genotype, concomitant medications). recommends one-way ANOVA for multi-group comparisons (e.g., risperidone vs. control groups in osteoblast studies) and unpaired t-tests for normally distributed data . For non-normal data, apply Kruskal-Wallis tests with Dunn’s correction .
Q. How can researchers validate novel analytical methods against established assays for this compound quantification?
- Methodological Answer: Perform cross-validation studies using Bland-Altman plots and concordance correlation coefficients (CCC) to compare new methods (e.g., UPLC-MS) with gold-standard assays. Include precision (CV ≤15%) and accuracy (85–115%) criteria across the quantification range. underscores the importance of reporting limits of detection (LOD) and quantification (LOQ) for regulatory compliance .
Propiedades
Número CAS |
691007-09-7 |
---|---|
Fórmula molecular |
C23H28F2N4O2 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3 |
Clave InChI |
BRCINVRBDDVLDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
SMILES isomérico |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F |
SMILES canónico |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Apariencia |
Assay:≥98%A solid |
Sinónimos |
3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.